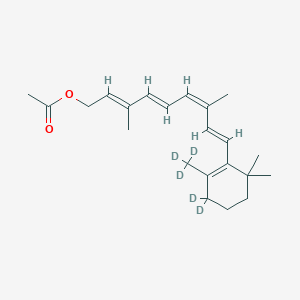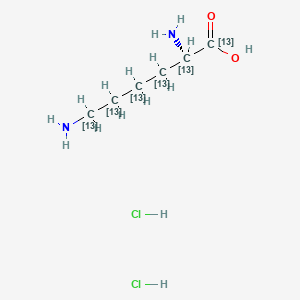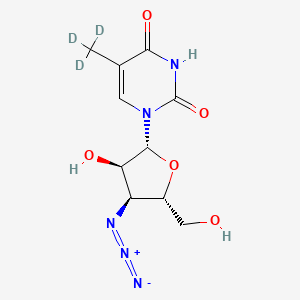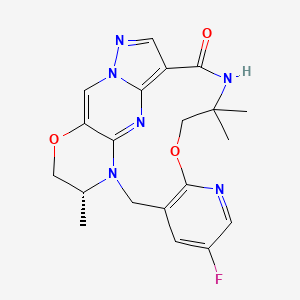
(3S,5R)-Fluvastatin D6 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-Fluvastatin D6 sodium is a deuterated form of Fluvastatin sodium, a synthetic lipid-lowering agent. It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor of sterols, including cholesterol. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Fluvastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin D6 sodium involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms, which can be achieved through deuterium exchange reactions or by using deuterated reagents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-Fluvastatin D6 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3S,5R)-Fluvastatin D6 sodium is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and metabolic pathways of Fluvastatin.
Biology: Investigating the effects of Fluvastatin on cellular processes and metabolic pathways.
Medicine: Researching the pharmacokinetics and pharmacodynamics of Fluvastatin to develop more effective lipid-lowering therapies.
Industry: Used in the development of analytical methods for the detection and quantification of Fluvastatin in biological samples.
Mechanism of Action
(3S,5R)-Fluvastatin D6 sodium exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate. This inhibition leads to a decrease in cholesterol synthesis, resulting in lower levels of low-density lipoprotein (LDL) cholesterol in the blood. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are the mevalonate pathway and cholesterol biosynthesis.
Comparison with Similar Compounds
Similar Compounds
- Rosuvastatin D6 sodium
- Atorvastatin D6 sodium
- Simvastatin D6 sodium
Uniqueness
(3S,5R)-Fluvastatin D6 sodium is unique due to its specific stereochemistry and deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Compared to other statins, it offers distinct advantages in terms of stability and reduced metabolic degradation, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C24H25FNNaO4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3; |
InChI Key |
ZGGHKIMDNBDHJB-WPPSXBOFSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)


![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)






